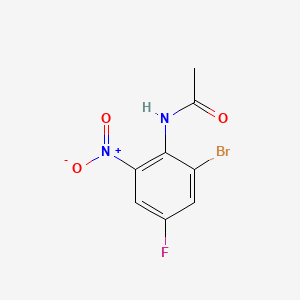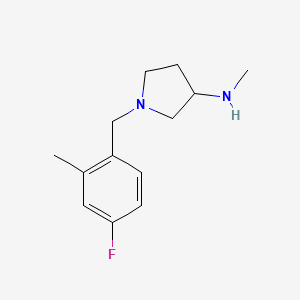
Pomalidomide-5'-C6-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-5’-C6-acid is a derivative of pomalidomide, which is an immunomodulatory drug used primarily in the treatment of multiple myeloma. Pomalidomide itself is a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide . It has shown significant efficacy in cases where other treatments, such as lenalidomide, have failed .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C6-acid involves a multi-step process. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent . This reaction yields 3-(3-nitrophthalimido)-piperidine-2,6-dione, which is then further processed to obtain pomalidomide . Continuous flow chemistry has also been employed to improve the efficiency and safety of the synthesis process .
Industrial Production Methods
Industrial production of pomalidomide-5’-C6-acid typically involves large-scale synthesis using continuous flow methods. This approach allows for better control over reaction conditions and yields, making it feasible for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-5’-C6-acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction is employed to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-5’-C6-acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is primarily used in the treatment of multiple myeloma and other hematological malignancies.
Industry: It is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
Pomalidomide-5’-C6-acid exerts its effects through multiple mechanisms. It acts as an immunomodulatory agent with antineoplastic activity, inhibiting the proliferation and inducing apoptosis of various tumor cells . It also downregulates the interaction between multiple myeloma cells and the bone marrow microenvironment, which is crucial for disease progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound from which pomalidomide is derived.
Lenalidomide: A second-generation IMiD with similar but less potent effects compared to pomalidomide.
Uniqueness
Pomalidomide-5’-C6-acid is more potent than both thalidomide and lenalidomide, making it effective in cases where these drugs fail . Its unique structure allows for better efficacy and a different side effect profile, making it a valuable addition to the therapeutic arsenal against multiple myeloma .
Eigenschaften
Molekularformel |
C20H23N3O6 |
|---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]heptanoic acid |
InChI |
InChI=1S/C20H23N3O6/c24-16-9-8-15(18(27)22-16)23-19(28)13-7-6-12(11-14(13)20(23)29)21-10-4-2-1-3-5-17(25)26/h6-7,11,15,21H,1-5,8-10H2,(H,25,26)(H,22,24,27) |
InChI-Schlüssel |
YDWPUGHCLUSXPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14775617.png)
